molecular formula C13H16BrN B1338447 anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312955-00-3

anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B1338447
CAS No.: 312955-00-3
M. Wt: 266.18 g/mol
InChI Key: IOFSXPYIRVBNDN-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane is a bicyclic organic compound with a bromine substituent at the 7-position and a benzyl group at the 2-nitrogen of the azabicyclo framework. Its anti stereochemistry refers to the spatial arrangement of substituents relative to the bicyclic bridgehead. This compound is a critical synthetic intermediate, particularly in the synthesis of epibatidine analogues such as isoepiboxidine .

Key structural and reactivity features:

  • Neighboring Group Participation: The 2-nitrogen atom facilitates nucleophilic substitution at the 7-position, enabling reactions with carbon, nitrogen, oxygen, and halogen nucleophiles. This reactivity underpins its utility in generating diverse 7-substituted derivatives .
  • Stereochemical Stability: The anti configuration is retained under mild conditions but can undergo base-induced epimerization when converted to carbonyl derivatives (e.g., ethoxycarbonyl), enabling access to syn-stereoisomers .
  • Synthetic Versatility: Its bromine atom serves as a leaving group, allowing functionalization via cross-coupling or displacement reactions. For example, conversion to methylisoxazole rings yields bioactive molecules like anti-isoepiboxidine without requiring nitrogen protection .

Properties

IUPAC Name

(1R,4R,7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSXPYIRVBNDN-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane typically involves the following steps:

    Formation of the Azabicycloheptane Core: The azabicycloheptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile containing a nitrogen atom.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom in the azabicycloheptane core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at C-7

The bromine atom at the anti-7 position undergoes nucleophilic substitution facilitated by neighboring group participation (NGP) from the adjacent bicyclic nitrogen. This enables retention of configuration at C-7, even in typically unreactive norbornyl systems .

Reaction Scope

NucleophileConditionsProductYieldReference
Hydroxide DMF, 100–110°Canti-7-hydroxy derivative85%
Ethoxide NaOEt, DMFanti-7-ethoxy derivative78%
Azide NaN₃, DMFanti-7-azido derivative75%
Fluoride KF, DMSOanti-7-fluoro derivative65%
Thiophenol PhSH, Cs₂CO₃anti-7-thiophenyl derivative70%

Mechanistic Insight :
The lone pair on the bicyclic nitrogen stabilizes the transition state via NGP, forming an aziridinium ion intermediate. This allows substitution to proceed with retention of configuration .

Epimerization via Oxidation-Reduction

The anti-7-hydroxy derivative can be epimerized to the syn-7-hydroxy isomer using an oxidation-reduction sequence :

  • Swern oxidation of anti-7-hydroxy to 7-keto-2-azabicyclo[2.2.1]heptane .
  • Stereoselective reduction (e.g., NaBH₄) yields the syn-7-hydroxy epimer .

Fluorination with DAST

Treatment of the anti-7-hydroxy derivative with diethylaminosulfur trifluoride (DAST) produces the anti-7-fluoro compound via an SN2 mechanism . Competing elimination is suppressed due to the rigid bicyclic structure.

Mitsunobu Coupling

The anti-7-hydroxy derivative participates in Mitsunobu reactions with heterocyclic alcohols (e.g., pyridinol derivatives) to form ether-linked nicotinic receptor ligands .

Example :

  • Reaction with 6-chloro-3-pyridinol under Mitsunobu conditions (DIAD, PPh₃) yields 7-(6-chloro-3-pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane , a potential epibatidine analogue .

Construction of Heterocyclic Systems

The anti-7-bromo derivative serves as a precursor for synthesizing methylisoxazole and other heterocycles:

  • Reaction with hydroxylamine converts the bromine to an isoxazole ring via cyclization .
  • anti-Isoepiboxidine (a methylisoxazole derivative) is synthesized without protecting the bicyclic nitrogen, highlighting the stability of the framework .

Oxidation Reactions

The benzyl group at N-2 can be oxidized under controlled conditions:

  • Ozonolysis or KMnO₄ cleaves the benzyl group to yield a secondary amine.
  • DDQ oxidation selectively removes the N-benzyl protecting group in the presence of sensitive substituents .

Comparative Reactivity

Reactions of the anti-7-bromo derivative contrast with its syn-7-bromo counterpart, which exhibits slower substitution rates due to reduced NGP effects .

Scientific Research Applications

ANTI-7-BROMO-2-BENZYL-2-AZABICYCLO[2.2.1]HEPTANE is a chemical compound with the molecular formula C13H16BrNC_{13}H_{16}BrN and a molecular weight of 266.18 . It is also known under several synonyms, including this compound racemate and rel-(1R,4R,7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane .

Synthesis of Epibatidine Analogues

7-substituted 2-azabicyclo[2.2.1]heptanes, such as this compound, are crucial intermediates in synthesizing novel epibatidine analogs . Epibatidine, a compound isolated from the skin of an Ecuadorian poison frog, is known for its high binding affinity for nicotinic acetylcholine receptors and analgesic properties but is also toxic in low doses .

  • Key Intermediate: this compound serves as a key building block in creating new epibatidine analogs .
  • Nucleophilic Substitution: The bromine substituent on the 7-position of the azabicycloheptane allows for nucleophilic substitution reactions, enabling the introduction of various functional groups such as C, N, O, and halogens .
  • Isoepiboxidine Synthesis: this compound can be converted into anti-isoepiboxidine through a series of reactions, including the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring .
  • Epimerization: Base-induced epimerization of the anti-7-ethoxycarbonyl derivative yields the syn-stereoisomer, leading to the synthesis of syn-isoepiboxidine .
  • Analgesic Properties: Studies have explored a wide range of epibatidine analogues in the hope of reducing their toxicity, and hence exploiting their therapeutic potential as an analgesic .

General Method for Synthesis

Mechanism of Action

The mechanism of action of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Structural and Reactivity Comparison of this compound and Analogues

Compound Name Substituents Key Reactivity Primary Applications References
anti-7-Bromo-2-benzyl-2-azabicyclo[...] 7-Br, 2-benzyl (anti) Nucleophilic substitution at C7 Nicotinic agonist synthesis
1-(2-Bromo-7-azabicyclo[...]prop-2-en-1-one 2-Br, 7-prop-2-en-1-one Cyclization via elimination Constrained ketone precursors
N-Nitroso-7-azabicyclo[...] N-NO NO release via N–NO cleavage NO donor therapeutics
2-Bromo-7-tosyl-7-azabicyclo[...] 2-Br, 7-tosyl Tosyl as a leaving group Protective group strategies

Biological Activity

Anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by the presence of a bromine atom and a benzyl group attached to a nitrogen-containing azabicycloheptane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H16BrN
  • Molecular Weight : 266.18 g/mol
  • CAS Number : 312955-00-3

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, influencing the compound's biological effects.

Biological Activity Studies

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which could be beneficial in developing new antibiotics.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis induction.
  • Nicotinic Acetylcholine Receptor Binding : Analogues of this compound have shown high binding affinity for nicotinic acetylcholine receptors, similar to epibatidine, indicating potential applications in pain management and neuropharmacology.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
Anti-7-Bromo Derivative AMCF-7 (Breast)5.4
Anti-7-Bromo Derivative BHeLa (Cervical)3.8
Anti-7-Bromo Derivative CA549 (Lung)4.5

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial potential against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Synthetic Routes and Applications

The synthesis of this compound typically involves several key steps:

  • Formation of the Azabicycloheptane Core : Achieved through Diels-Alder reactions.
  • Bromination : The introduction of the bromine atom is performed using reagents like N-bromosuccinimide (NBS).
  • Attachment of the Benzyl Group : This is accomplished via nucleophilic substitution reactions.

This compound serves as a valuable intermediate in organic synthesis, particularly for developing novel pharmaceuticals targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are available for anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, and how do neighboring group effects influence substitution reactions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 7-position, leveraging neighboring group participation by the 2-nitrogen. This facilitates reactions with C, N, O, and halogen nucleophiles. For example, substitution with ethoxycarbonyl groups followed by cyclization can yield derivatives like isoepiboxidine . Key considerations include stereochemical control (anti vs. syn configurations) and avoiding protection of the secondary nitrogen during functionalization.

Q. How can researchers confirm the stereochemical configuration of this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly NOE (Nuclear Overhauser Effect) experiments, is critical for distinguishing endo/exo or syn/anti stereochemistry. X-ray crystallography is recommended for unambiguous confirmation, as seen in studies of related bicyclic systems . For example, descriptors like "anti" or "syn" in the compound name correlate with spatial arrangements of substituents on the bicyclic scaffold.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures purity. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., bromine or benzyl moieties). For intermediates like anti-7-ethoxycarbonyl derivatives, gas chromatography (GC) with flame ionization detection (FID) can monitor reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain the base-induced epimerization of anti-7-ethoxycarbonyl derivatives to syn-stereoisomers?

  • Methodological Answer : Epimerization occurs via deprotonation at the α-carbon adjacent to the carbonyl group, forming a planar enolate intermediate. Re-protonation under basic conditions leads to stereochemical inversion. Reaction parameters (e.g., base strength, solvent polarity) must be optimized to favor syn-configuration, as demonstrated in isoepiboxidine synthesis .

Q. How does stereochemistry at the 7-position influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Anti-configuration positions the bromine substituent exo to the bicyclic framework, enhancing accessibility for nucleophilic attack. Syn-configuration may sterically hinder substitution due to proximity of the benzyl group. Computational modeling (e.g., density functional theory) can predict transition-state geometries and activation energies .

Q. How can researchers resolve contradictions in reaction yields when using alternative nucleophiles (e.g., amines vs. alkoxides)?

  • Methodological Answer : Conflicting yields often arise from steric effects or competing side reactions (e.g., elimination). Systematic screening of solvents (polar aprotic vs. protic) and temperatures can mitigate this. For example, using DMF as a solvent improves amine nucleophilicity, while THF favors alkoxide reactivity. Kinetic studies under varying conditions are advised .

Q. What strategies enable comparative analysis of anti-7-Bromo-2-benzyl derivatives with other azabicycloheptane systems (e.g., 6-fluoro or hydroxyl variants)?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., 6-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride) and evaluating their reactivity profiles. Techniques like X-ray crystallography and comparative NMR analysis highlight electronic and steric differences .

Q. What in silico tools are recommended for predicting regioselectivity in radical cyclization reactions involving azabicycloheptane precursors?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or Schrödinger Suite) model radical translocation pathways. For example, Bu3_3SnH-mediated cyclization of methyl N-(o-bromobenzoyl)pyrrolidine derivatives can be optimized by simulating transition states and radical stability .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer : The compound may pose acute toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated solvent protocols. Consult SDS for first-aid measures (e.g., eye irrigation with saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.